5-(Oxan-4-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c11-9(12)7-8(14-5-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
ZBTPIAPWSZWLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(N=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamide with α-Haloketones
One of the most established methods involves the cyclization of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. This approach is favored for its efficiency and adaptability in laboratory and industrial settings.
-
$$
\text{Thiocarbamoyl derivative} + \alpha\text{-haloketone} \rightarrow \text{Thiazole ring formation}
$$ -
- Solvent: Acetic acid or dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: Sodium acetate or other bases
- Duration: 2–5 hours
-
The α-bromoacyl derivative, such as 4-(2-bromoacetyl)phenyl-5-oxopyrrolidine-3-carboxylic acid, serves as a precursor for subsequent ring closure.
Functionalization with Oxan-4-yl Group
Post ring formation, the oxan-4-yl substituent is introduced via nucleophilic substitution or cyclization reactions involving suitable precursors such as 4-oxan-4-yl-thiocarbamoyl intermediates.
- Method:
- Reacting the thiazole core with 4-oxan-4-yl derivatives under reflux conditions.
- Use of solvents like acetonitrile or DMF to facilitate substitution.
Carboxylation and Final Functionalization
The carboxylic acid group at the 4-position of the thiazole ring can be introduced through oxidation or carboxylation of precursor intermediates, often via oxidative conditions or via hydrolysis of ester derivatives.
Specific Synthetic Route Based on Literature
According to recent research, a typical synthesis involves the following steps:
| Step | Description | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Bromination of 4-aminoacetophenone to form α-bromo derivative | Bromine in acetic acid at room temperature | — | |
| 2 | Cyclocondensation with thiocarbamide or benzenecarbothioamide | Reflux in acetic acid with sodium acetate | 60–75% | |
| 3 | Esterification of the resulting acid | Methanol with sulfuric acid catalyst | — | |
| 4 | Conversion to hydrazides via hydrazine hydrate | Reflux in propan-2-ol | — | |
| 5 | Condensation with aromatic aldehydes or diketones | Dimethylformamide or 1,4-dioxane | 62–99% |
This route emphasizes the cyclization of thiazole rings and subsequent functionalization to incorporate the oxan-4-yl group and carboxylic acid.
Reaction Conditions and Optimization
- Temperature: Typically maintained between 60–100°C for cyclization and substitution steps.
- pH Control: Acidic conditions (pH 4–6) are essential during cyclization and carboxylation steps to prevent side reactions.
- Purification: Recrystallization from DMF, acetic acid, or ethanol ensures high purity, with confirmation via NMR, IR, and MS.
Confirmation of Structural Identity
The synthesized compound's structure is validated through:
- NMR Spectroscopy:
- Infrared Spectroscopy (IR):
- Strong peak at ~1700 cm⁻¹ for C=O stretch.
- Additional peaks for N-H and S-H groups.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight (~228.27 g/mol).
Summary of Key Data
| Parameter | Details |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃S |
| Molecular Weight | 228.27 g/mol |
| Reaction Yield | 60–99% depending on step and conditions |
| Purification | Recrystallization, chromatography |
| Confirmatory Techniques | NMR, IR, MS |
Research and Industrial Relevance
The described synthesis routes are supported by multiple studies, including organic synthesis research and pharmaceutical development, emphasizing the compound’s potential in medicinal chemistry. The methods are adaptable for large-scale production with optimized catalysts, reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
The applications of 2-Amino-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound, are notable in pharmaceutical research, particularly for its antimicrobial and anticancer properties. This compound features a thiazole ring, which includes nitrogen and sulfur atoms, along with an amino group and a carboxylic acid functional group.
Synthesis and Properties
2-Amino-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid has a molecular formula of and a molecular weight of approximately 185.25 g/mol. The thiazole ring's unique structure contributes to its chemical properties and biological activities. The synthesis of this compound can be achieved through various methods, facilitating efficient production in both laboratory and industrial settings.
Studies indicate that compounds containing thiazole rings exhibit significant antimicrobial and anticancer properties. These mechanisms often involve the inhibition of specific enzymes or interactions with cellular receptors, modulating biological pathways. Research has demonstrated that 2-Amino-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid interacts with various biological targets, leading to biological effects, such as enzyme inhibition or modulation of cellular signaling pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses.
Structural Similarities and Unique Features
2-Amino-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid shares structural similarities with several other compounds; its specific substitution pattern on the thiazole ring, combined with an oxane moiety, sets it apart. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug design.
Applications
2-Amino-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid has several notable applications:
- Pharmaceuticals Its potential as an antimicrobial.
- Derivatives Synthesis These reactions are essential for synthesizing derivatives with enhanced properties or different biological activities.
- Research Research on interaction studies has shown that 2-Amino-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid interacts with various biological targets.
Mechanism of Action
The mechanism of action of 5-(Oxan-4-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity or selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
Target-Specific Activities
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Exhibits anti-quorum sensing (QS) activity by binding to the AgrA receptor in Staphylococcus aureus, with strong binding affinity (Kd ≈ 10–50 µM) confirmed via NMR and docking studies .
- 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid : Intermediate in synthesizing BAY-9835, an orally bioavailable ADAMTS7 inhibitor, highlighting the role of CF₃ in enhancing metabolic stability .
- 5-(Pyridine-3-sulfonamido)-1,3-thiazole-4-carboxylic acid (ANT-431) : Inhibits metallo-β-lactamases (MBLs) like VIM-2 and NDM-1, critical for combating antibiotic resistance .
Physicochemical Properties
Notes:
- The oxan-4-yl group improves water solubility compared to purely aromatic substituents.
- Thiazole derivatives generally exhibit higher lipophilicity than oxazoles due to sulfur’s polarizability .
Biological Activity
5-(Oxan-4-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring with an oxane substituent and a carboxylic acid group at the 4-position. Its molecular formula is C₉H₉N₃O₃S, with a molecular weight of approximately 213.26 g/mol. The presence of the oxane group is significant as it may influence the compound's solubility and biological interactions compared to other thiazole derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented, similar compounds often utilize methods such as cyclization reactions and functional group modifications to achieve desired yields and purities.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth by interacting with various molecular targets, including enzymes involved in cell wall synthesis and metabolic pathways .
Anticancer Potential
The compound's structural features position it as a candidate for anticancer drug development. Thiazole-containing compounds have been reported to demonstrate cytotoxic effects against various cancer cell lines. For instance, SAR studies indicate that modifications on the thiazole ring can enhance antiproliferative activity against specific cancers .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that certain substituents on the thiazole ring can significantly affect biological activity. For example:
| Compound | Substituent | Activity |
|---|---|---|
| Compound A | Methyl group at position 4 | Increased cytotoxicity |
| Compound B | Carboxylic acid at position 2 | Enhanced antibacterial activity |
| Compound C | Halogen substitution | Improved selectivity against cancer cell lines |
The presence of electron-donating groups like methyl or halogens at strategic positions enhances the interaction with biological targets, potentially leading to increased potency .
Case Studies
- Anticancer Activity : In a study exploring various thiazole derivatives, this compound demonstrated significant cytotoxicity against human melanoma cells (IC50 < 30 µM). This activity was attributed to its ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Another investigation tested the compound against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, supporting its potential use in developing new antimicrobial agents .
- Xanthine Oxidase Inhibition : Recent findings suggest that derivatives of thiazole compounds can inhibit xanthine oxidase, an enzyme linked to gout and oxidative stress. The compound showed promising results with IC50 values comparable to established inhibitors like febuxostat .
Q & A
Basic: What are the established synthetic routes for 5-(Oxan-4-yl)-1,3-thiazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl precursors. For example:
Cyclization : React 4-oxan-4-yl-thiocarbamoyl intermediates with α-bromoacetic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst .
Purification : Recrystallize the crude product from a mixture of dimethylformamide (DMF) and acetic acid to isolate the pure compound .
Optimization : Adjust reaction time (2–5 hours) and temperature (80–100°C) to maximize yield (reported 60–75% in analogous syntheses) .
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.5–4.0 ppm (oxan-4-yl protons) and δ 8.1–8.3 ppm (thiazole protons).
- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm and thiazole carbons at 120–150 ppm .
FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H in thiol intermediates, if present) .
HPLC : Purity >97% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced: What strategies resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, concentrations). Solutions include:
Standardized Assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity at 10–100 µg/mL) .
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorobenzyl vs. methoxyphenyl groups on potency) .
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., oxan-4-yl enhances solubility but reduces membrane permeability) .
Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C4 of thiazole as a reactive hotspot) .
Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic acid vs. DMF) on reaction pathways .
Docking Studies : Predict interactions with biological targets (e.g., binding affinity to bacterial enoyl-ACP reductase) .
Basic: What storage conditions ensure stability?
Methodological Answer:
Temperature : Store at 2–8°C in amber glass bottles to prevent photodegradation .
Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group .
Long-Term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC validation .
Advanced: How to assess thermodynamic stability under varying pH?
Methodological Answer:
pH-Dependent NMR : Track protonation states of the thiazole nitrogen (pKa ~5.5) and carboxylic acid (pKa ~2.8) .
Thermal Gravimetric Analysis (TGA) : Measure decomposition temperatures (Td) at pH 1–13 (e.g., stable up to 150°C at neutral pH) .
Kinetic Studies : Use Arrhenius plots to calculate degradation rates in buffered solutions (0.1 M phosphate, pH 3–9) .
Basic: Effective spectroscopic techniques for quantification in mixtures?
Methodological Answer:
LC-MS/MS : Quantify using MRM transitions (e.g., m/z 226 → 182 for the parent ion) with deuterated internal standards .
UV-Vis : Calibrate at λmax 270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in methanol .
¹H qNMR : Integrate oxan-4-yl protons (δ 3.8 ppm) against a certified reference standard .
Advanced: How does the oxan-4-yl group influence thiazole electronic properties?
Methodological Answer:
X-Ray Crystallography : Reveals conformational rigidity from the oxan-4-yl ring, reducing thiazole ring puckering .
Electron Localization Function (ELF) : Shows electron donation from the oxygen atom to the thiazole, increasing electrophilicity at C2 .
Cyclic Voltammetry : Oxan-4-yl lowers oxidation potential (Epa = +0.85 V vs. SCE) compared to non-substituted analogs (+1.2 V) .
Basic: Safety considerations for laboratory handling?
Methodological Answer:
PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
Ventilation : Use fume hoods for synthesis steps involving acetic acid reflux .
Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: Experimental designs for optimizing synthesis yield?
Methodological Answer:
Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using a central composite design to identify optimal conditions .
In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., thiourea cyclization at 1650 cm⁻¹) .
Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
